![molecular formula C10H7Cl2N3O4S B5705106 1-(2,5-Dichlorophenyl)sulfonyl-2-methyl-5-nitroimidazole](/img/structure/B5705106.png)
1-(2,5-Dichlorophenyl)sulfonyl-2-methyl-5-nitroimidazole
Overview
Description
1-(2,5-Dichlorophenyl)sulfonyl-2-methyl-5-nitroimidazole is a synthetic compound belonging to the class of nitroimidazoles Nitroimidazoles are known for their broad range of biological activities, including antibacterial, antifungal, and antiprotozoal properties
Preparation Methods
The synthesis of 1-(2,5-Dichlorophenyl)sulfonyl-2-methyl-5-nitroimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichlorobenzenesulfonyl chloride, 2-methylimidazole, and nitric acid.
Reaction Conditions: The reaction conditions are carefully controlled to ensure the desired product is obtained. For instance, the nitration of 2-methylimidazole with nitric acid is carried out under acidic conditions to introduce the nitro group at the 5-position of the imidazole ring.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize reaction efficiency and yield. .
Chemical Reactions Analysis
1-(2,5-Dichlorophenyl)sulfonyl-2-methyl-5-nitroimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions, such as using hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, which may have distinct biological activities.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
1-(2,5-Dichlorophenyl)sulfonyl-2-methyl-5-nitroimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound’s antibacterial and antifungal properties make it a candidate for developing new antimicrobial agents. It has shown activity against a range of bacterial and fungal pathogens.
Medicine: Research is ongoing to explore its potential as an antiprotozoal agent. It may be effective against protozoan infections such as giardiasis and trichomoniasis.
Industry: In the industrial sector, it is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)sulfonyl-2-methyl-5-nitroimidazole involves several molecular targets and pathways:
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)sulfonyl-2-methyl-5-nitroimidazole can be compared with other nitroimidazole compounds, such as:
Metronidazole: A widely used antiprotozoal and antibacterial agent. While metronidazole is effective against anaerobic bacteria and protozoa, this compound may offer broader activity against different pathogens.
Tinidazole: Another nitroimidazole with similar applications. Tinidazole is known for its longer half-life and better patient compliance. .
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)sulfonyl-2-methyl-5-nitroimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O4S/c1-6-13-5-10(15(16)17)14(6)20(18,19)9-4-7(11)2-3-8(9)12/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOUIRJZACBAEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401323071 | |
Record name | 1-(2,5-dichlorophenyl)sulfonyl-2-methyl-5-nitroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401323071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203195 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
325813-22-7 | |
Record name | 1-(2,5-dichlorophenyl)sulfonyl-2-methyl-5-nitroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401323071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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